molecular formula C6H7NO4 B1463543 4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid CAS No. 1134333-99-5

4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid

Cat. No. B1463543
M. Wt: 157.12 g/mol
InChI Key: GQAVZNPQIZLWLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters has been reported . Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

  • Hydrogenative Rearrangement of Furfurals to C5 Cyclic Compounds

    • Field : Green Chemistry
    • Application Summary : Hydrogenative rearrangement of biomass-derived furfurals (furfural and 5-hydroxymethyl furfural) to C5 cyclic compounds (such as cyclopentanones and cyclopentanols) offers an expedient reaction route for acquiring O-containing value-added chemicals thereby replacing the traditional petroleum-based approaches .
    • Methods : The process involves developing efficient bifunctional catalysts and establishing mild reaction conditions for upgrading furfurals to cyclic compounds .
    • Results : This method promotes the development of C5 cyclic compound synthesis and provides insights to regulate bifunctional catalysis for other applications .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application Summary : 4-(Hydroxymethyl)benzeneboronic acid pinacol ester, a compound similar to the one you mentioned, is used as a pharmaceutical intermediate .
    • Methods : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application Summary : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. It is widely used in organic synthesis .
    • Methods : The reaction involves the use of a palladium catalyst and a boron compound. The boron compound acts as a nucleophile, transferring an organic group to the palladium catalyst .
    • Results : This method is used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
  • Production of 2,5-Furandicarboxylic Acid (FDCA)

    • Field : Biotechnology
    • Application Summary : 5-Hydroxymethylfurfural (HMF), a compound similar to the one you mentioned, can be oxidized to produce 2,5-furandicarboxylic acid (FDCA), a renewable precursor for bioplastics .
    • Methods : The process involves the use of a robust HMF oxidase enzyme, which has been enhanced for thermostability using the FRESCO method .
    • Results : The resulting thermostable HMF oxidase variant tolerates the presence of cosolvents and also remained thermotolerant after introduction of additional mutations aimed at improving the catalytic activity .
  • Production of Biofuels and Chemicals

    • Field : Biomass Conversion and Biorefinery
    • Application Summary : 5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials .
    • Methods : The production involves the acid-catalyzed dehydration of biomass-derived hexoses .
    • Results : The superior thermal and hydrolytic stability of the hydrophobic analogs of HMF simplify their isolation and purification from the aqueous (or polar) reaction media while enhancing their shelf life .

properties

IUPAC Name

4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-3-4(2-8)5(6(9)10)7-11-3/h8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAVZNPQIZLWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673666
Record name 4-(Hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid

CAS RN

1134333-99-5
Record name 4-(Hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid
Reactant of Route 2
4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid
Reactant of Route 3
4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid
Reactant of Route 4
4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid
Reactant of Route 5
4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid
Reactant of Route 6
4-(Hydroxymethyl)-5-methylisoxazole-3-carboxylic acid

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